molecular formula C11H14ClNO2 B13588109 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine

Cat. No.: B13588109
M. Wt: 227.69 g/mol
InChI Key: ZZAPDJFOGSIOAF-ONEGZZNKSA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine can be synthesized through the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with an appropriate amine under basic conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the desired amine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine.

    3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of an amine.

    2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but with an ethylamine chain instead of a propenylamine chain.

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methoxy substituents, along with the propenylamine chain, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H14ClNO2/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-6H,7,13H2,1-2H3/b4-3+

InChI Key

ZZAPDJFOGSIOAF-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/CN)Cl)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=CCN)Cl)OC

Origin of Product

United States

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